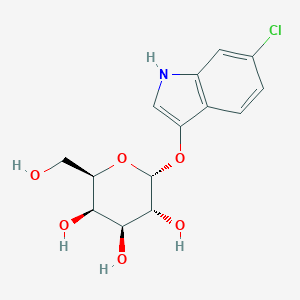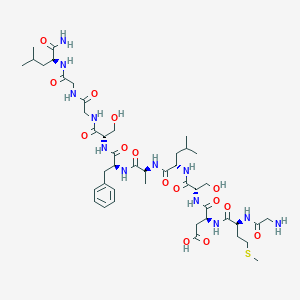
Ethyl 4-(2-methylphenyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-methylphenyl)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from benzoic acid and features a methyl group attached to the phenyl ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-methylphenyl)benzoate typically involves the esterification of 4-(2-Methylphenyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-(2-Methylphenyl)benzoic acid+EthanolAcid Catalyst4-(2-Methylphenyl)benzoic acid ethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired ester in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(2-methylphenyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 4-(2-Methylphenyl)benzoic acid and ethanol.
Reduction: 4-(2-Methylphenyl)benzyl alcohol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-methylphenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2-methylphenyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reaction conditions. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and therapeutic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the methyl group on the phenyl ring.
Methyl benzoate: Another ester of benzoic acid but with a methyl group instead of an ethyl group.
4-Methylphenyl benzoate: Similar structure but with a different ester group.
Uniqueness
Ethyl 4-(2-methylphenyl)benzoate is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This structural feature can lead to distinct properties and applications compared to other similar esters.
Eigenschaften
CAS-Nummer |
134694-65-8 |
|---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
ethyl 4-(2-methylphenyl)benzoate |
InChI |
InChI=1S/C16H16O2/c1-3-18-16(17)14-10-8-13(9-11-14)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
JATKHVTURSIAGS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


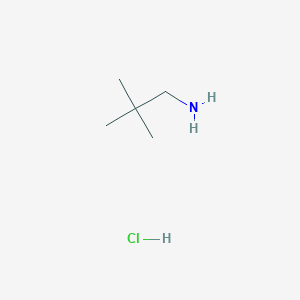
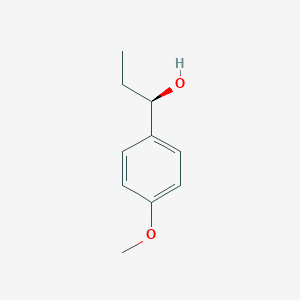
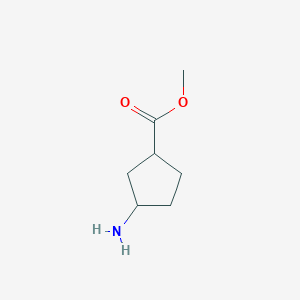
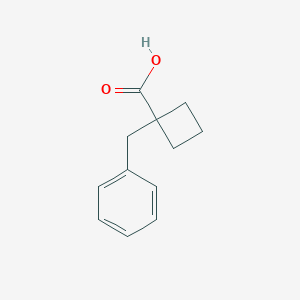
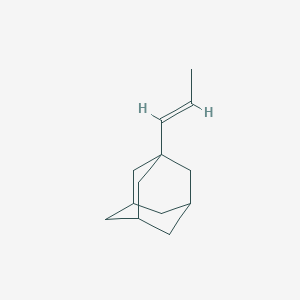
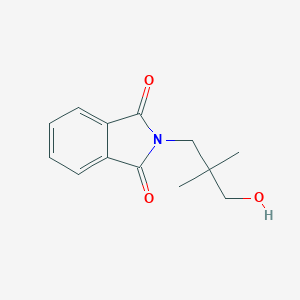
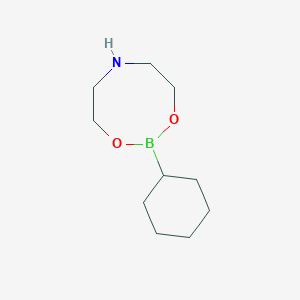
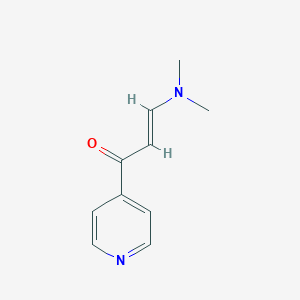
![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)
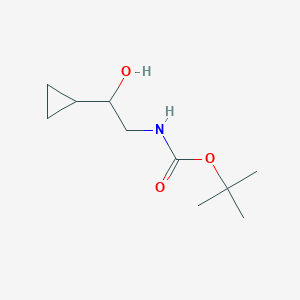
![1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B174976.png)
